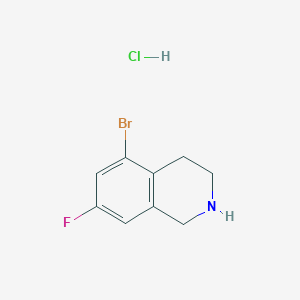
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related halogenated tetrahydroisoquinolines involves several steps, including acylation, reductive amination, and halogenation. For instance, synthesis approaches have been developed for compounds like 6-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, demonstrating the versatility of halogen incorporation into the tetrahydroisoquinoline scaffold (Zlatoidský & Gabos, 2009).
Molecular Structure Analysis
Molecular conformation studies reveal that halogen substitutions, such as bromo and fluoro, significantly influence the molecular packing and interactions within the crystal lattice. A comparative study with fluoro analogues shows that derivatives with fluorine differ markedly from those of chlorine and bromine, indicating that the presence of fluorine introduces unique C-F...F, C-H...F, and C-F...π interactions (Choudhury, Nagarajan, & Row, 2003).
Chemical Reactions and Properties
Halogenated tetrahydroisoquinolines participate in various chemical reactions, including free-radical cyclizations and Mannich reactions, which can be manipulated to yield complex molecular architectures. For example, free-radical cyclization of 2-(o-bromobenzoyl)-1-(2-propenyl)-1,2,3,4-tetrahydroisoquinoline has been shown to proceed effectively, producing novel benzocycloheptenimine derivatives (Bremner, Monteith, & Smith, 2000).
Aplicaciones Científicas De Investigación
Therapeutic Potential in Cancer and CNS Disorders
1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including compounds like 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been extensively explored for their therapeutic applications. Initially known for their neurotoxicity, certain THIQ compounds later emerged as potential neuroprotective agents against Parkinsonism in mammals. Moreover, the anticancer properties of these compounds have been highlighted with the FDA approval of trabectedin for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. THIQ derivatives are synthesized for various therapeutic activities, showing notable success in drug discovery for cancer and central nervous system (CNS) disorders. These compounds also show promise as candidates for infectious diseases like malaria, tuberculosis, HIV-infection, and leishmaniasis, offering a broad spectrum of potential therapeutic applications with unique mechanisms of action (Singh & Shah, 2017).
Antimicrobial and Antifungal Activity
Cinnoline derivatives, including those with bromo and fluoro substituents, have been found to exhibit significant pharmacological actions, including anti-hypertensive, antithrombotic, and anti-tumor activities. Specifically, compounds with halogen substitutions, such as bromo and fluoro, have shown potent antibacterial, anti-inflammatory, and antifungal activities. Chloro substituted compounds, in particular, have demonstrated more potent antimicrobial and anti-inflammatory activities among all the substituted cinnoline thiophene compounds (Pankaj et al., 2015).
Propiedades
IUPAC Name |
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILVHDYAFWCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

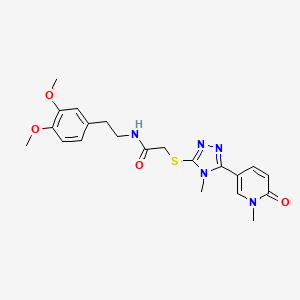
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
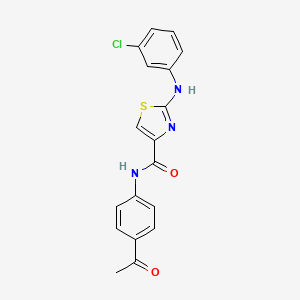
![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)
![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)

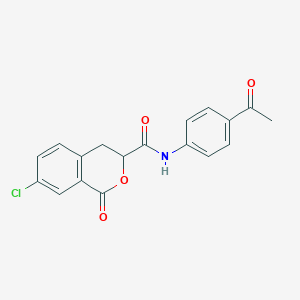
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
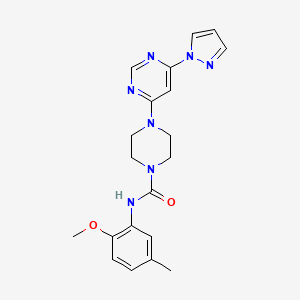
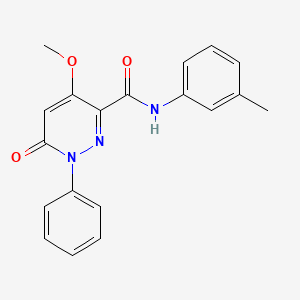

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)